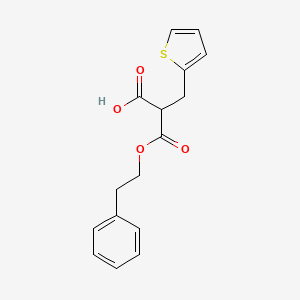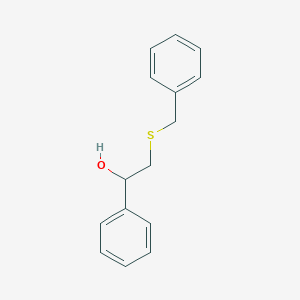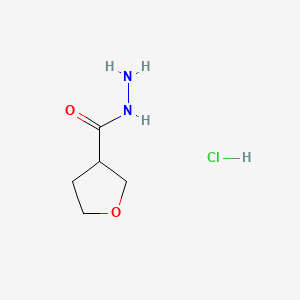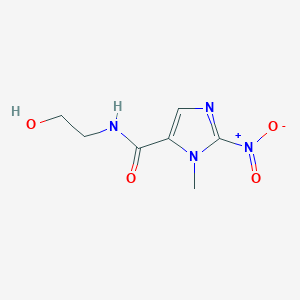
4-(Methylsulfanyl)-3-nitropyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinediamine,4-(methylthio)-3-nitro- is a chemical compound with a complex structure that includes a pyridine ring substituted with amino groups at positions 2 and 6, a methylthio group at position 4, and a nitro group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine,4-(methylthio)-3-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diaminopyridine to introduce the nitro group at position 3. This is followed by the introduction of the methylthio group at position 4 through a nucleophilic substitution reaction using methylthiol as the reagent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Pyridinediamine,4-(methylthio)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,6-diaminopyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinediamine,4-(methylthio)-3-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Pyridinediamine,4-(methylthio)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino groups can form hydrogen bonds with biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinediamine,4-methoxy-: Similar structure but with a methoxy group instead of a methylthio group.
2,6-Pyridinediamine,4-(butylthio)-: Contains a butylthio group instead of a methylthio group.
2,6-Pyridinediamine,4-(trifluoromethyl)-: Features a trifluoromethyl group at position 4.
Uniqueness
2,6-Pyridinediamine,4-(methylthio)-3-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and nitro groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60282-77-1 |
|---|---|
Molekularformel |
C6H8N4O2S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
4-methylsulfanyl-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C6H8N4O2S/c1-13-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H4,7,8,9) |
InChI-Schlüssel |
WSGNTHWBTKCHBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=NC(=C1[N+](=O)[O-])N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)

![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)

![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)



